4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-9-13-10-22-15(19-13)11-2-1-7-17-8-11/h1-8,10,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMONDBIHNXOFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities. They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities.
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects. The molecular electrostatic potential (MEP) surface of the thiazole ring, which contains more negatively charged nitrogen than carbon and sulfur atoms, plays a significant role in drug-target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen.
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
The compound 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a complex structure that includes a bromine atom, a thiazole ring, and a pyridine moiety. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide is , with a molecular weight of approximately 360.3 g/mol. The structure features:
- A bromine substituent that may enhance biological activity.
- A thiazole ring , known for its biological significance in various therapeutic contexts.
- A pyridine group , which is often involved in interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
Antibacterial Activity
Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives similar to 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Acinetobacter xylosoxidans, suggesting potent antibacterial potential .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been recognized for their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar frameworks have demonstrated cytotoxicity against various cancer cell lines, including those resistant to conventional therapies . The mechanism often involves the inhibition of kinases and other signaling pathways critical for tumor growth.
The biological activity of 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide may be attributed to its ability to bind to specific molecular targets, disrupting cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Signal Transduction Interference : By interacting with receptors or kinases, it can modulate signaling pathways that control cell growth and apoptosis.
Research Findings and Case Studies
Several studies have investigated the biological activity of thiazole-containing compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a series of thiazole derivatives that were potent inhibitors of CDK4 and CDK6, which are critical for cell cycle regulation. The findings suggest that modifications in the thiazole structure can enhance selectivity and potency against cancer cells .
Enzyme Inhibition
The compound's ability to inhibit enzymes makes it a valuable tool in biological research. Its structural features allow it to interact with various biological targets, potentially modulating enzymatic activity.
Case Study:
In a comparative analysis, a thiazole derivative exhibited an inhibition value of 1.21 µM against elastase, indicating strong potential for therapeutic applications in inflammatory diseases . This suggests that 4-bromo-N-((2-(pyridin-3-yl)thiazol-4-yl)methyl)benzenesulfonamide could be further explored for similar enzyme inhibition studies.
Materials Science Applications
Due to its unique chemical structure, this compound may also find applications in materials science, particularly in the development of new materials with specific electronic or optical properties. The thiazole ring's electronic characteristics can be leveraged to design materials for sensors or electronic devices.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Bromine vs. Methoxy/Chloro : The bromine atom in the target compound increases molecular weight (~80 g/mol) and lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility compared to methoxy (electron-donating) or chloro (smaller halogen) analogs .
- Thiazole-Pyridine Hybrid : The thiazole-pyridinylmethyl group in the target compound enables stronger π-π interactions and metal coordination compared to simpler thiazolyl or pyridinyl derivatives, as seen in analogs like 863511-97-1 .
Q & A
Q. What in silico tools predict the compound’s ADMET properties?
- SwissADME: Estimates bioavailability (TPSA >90 Ų suggests poor absorption).
- ProTox-II: Flags hepatotoxicity risks linked to the bromine-sulfonamide scaffold.
- MD Simulations: Assess blood-brain barrier permeability via free-energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
